
Peroxide, acetyl 3-chlorobenzoyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peroxide, acetyl 3-chlorobenzoyl, is an organic peroxide compound known for its strong oxidizing properties. It is used in various chemical reactions and industrial applications due to its ability to generate free radicals. This compound is particularly significant in organic synthesis and polymer chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peroxide, acetyl 3-chlorobenzoyl, typically involves the reaction of 3-chlorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled temperature conditions to prevent decomposition. For example, a mixture of 3-chlorobenzoyl chloride, hydrogen peroxide, and a base such as sodium hydroxide is stirred at low temperatures to yield the desired peroxide compound .
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.
化学反応の分析
Types of Reactions
Peroxide, acetyl 3-chlorobenzoyl, undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis, converting alcohols to ketones or aldehydes.
Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the peroxide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound, include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield ketones or aldehydes, while substitution reactions can produce various substituted benzoyl compounds .
科学的研究の応用
Peroxide, acetyl 3-chlorobenzoyl, has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions, helping to form polymers with specific properties.
Biology: It serves as a probe in studying oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is employed in the synthesis of fine chemicals and as a bleaching agent in the textile industry
作用機序
The mechanism of action of peroxide, acetyl 3-chlorobenzoyl, involves the generation of free radicals. Upon decomposition, it produces reactive oxygen species (ROS) that can initiate various chemical reactions. These ROS interact with molecular targets such as DNA, proteins, and lipids, leading to oxidative modifications. The pathways involved include the formation of peroxyl radicals and subsequent reactions with cellular components .
類似化合物との比較
Similar Compounds
Benzoyl peroxide: A widely used organic peroxide with similar oxidizing properties.
Acetyl peroxide: Another peroxide compound used in organic synthesis.
3-Chloroperoxybenzoic acid: A related compound with strong oxidizing capabilities.
Uniqueness
Peroxide, acetyl 3-chlorobenzoyl, is unique due to its specific reactivity and stability under certain conditions. It offers a balance between reactivity and safety, making it suitable for various applications where other peroxides might be too reactive or unstable .
特性
CAS番号 |
777-05-9 |
|---|---|
分子式 |
C9H7ClO4 |
分子量 |
214.60 g/mol |
IUPAC名 |
acetyl 3-chlorobenzenecarboperoxoate |
InChI |
InChI=1S/C9H7ClO4/c1-6(11)13-14-9(12)7-3-2-4-8(10)5-7/h2-5H,1H3 |
InChIキー |
XYEVNRMZKVBYDB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OOC(=O)C1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



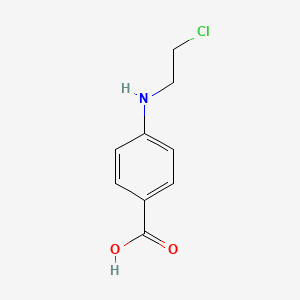
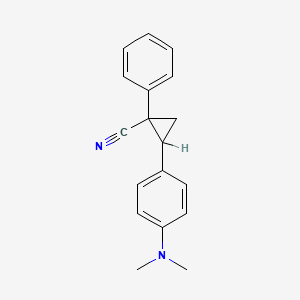
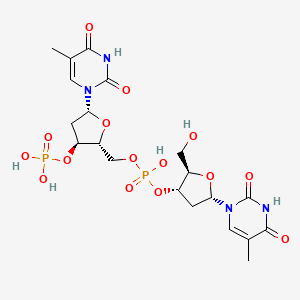
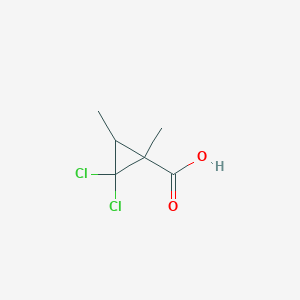


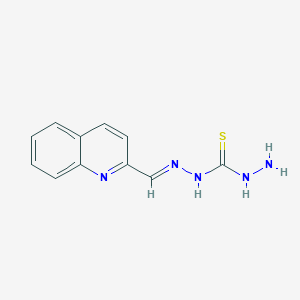
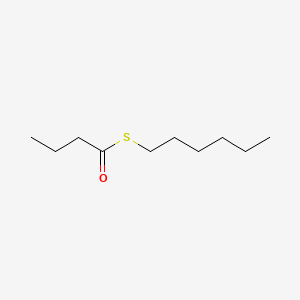
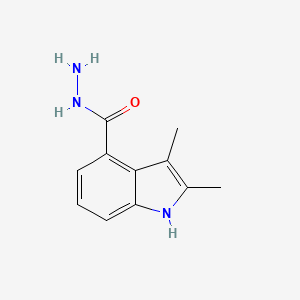


![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)
